Naftopidil, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

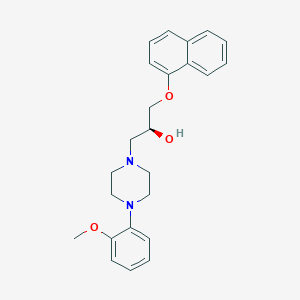

Naftopidil, (S)- is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Naftopidil, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naftopidil, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil is widely recognized for its effectiveness in treating BPH, particularly in relieving LUTS. Research indicates that it may provide superior outcomes compared to other alpha-blockers such as tamsulosin.

Efficacy Studies

- Comparative Effectiveness : A study demonstrated that naftopidil and tamsulosin were equally effective in managing LUTS due to BPH. However, naftopidil exhibited an earlier onset of action, with significant improvements observed in the International Prostate Symptom Score (IPSS) within two weeks of treatment (p = 0.003) .

- Symptom Relief : Naftopidil significantly improved storage symptoms and quality of life metrics in patients with predominant storage issues .

| Study | Findings | |

|---|---|---|

| Takahashi et al. (2012) | Naftopidil improved IPSS scores significantly compared to baseline | Effective for LUTS management |

| UroToday Clinical Study | Both drugs reduced IPSS, but naftopidil had a quicker response | Naftopidil may be preferred for rapid symptom relief |

Anti-Cancer Potential

Recent studies have explored the repurposing of naftopidil as a potential anti-cancer agent. Its mechanism involves inhibiting cell proliferation across various cancer cell lines.

Mechanistic Insights

- Cell Cycle Arrest : Naftopidil has been shown to induce G0/G1 phase arrest in renal cancer cells, reducing cyclin-dependent kinase-2 (Cdk-2) expression, which is crucial for cell cycle progression .

- Anti-Proliferative Effects : It has demonstrated dose-dependent anti-proliferative effects on colon adenocarcinoma and ovarian cancer cell lines . Additionally, naftopidil reduced the secretion of IL-6 from prostate stroma fibroblasts, suggesting interference with tumor-stroma interactions .

Management of Ureteral Stent Discomfort

Naftopidil's application extends to alleviating discomfort associated with double-J ureteral stents. A clinical trial evaluated its efficacy compared to a control group.

Clinical Findings

- Postoperative Symptoms : The use of naftopidil did not significantly reduce overall discomfort scores but showed improvements in specific symptoms like nocturia and urgency .

- Pain Management : Patients receiving naftopidil reported lower incidences of inguinal pain compared to the control group (14% vs. 34.7%, p = 0.026) .

| Study Aspect | Naftopidil Group | Control Group | Significance |

|---|---|---|---|

| Overall USSQ Score | 29.23 | 30.90 | p = 0.299 |

| Inguinal Pain Incidence | 14% | 34.7% | p = 0.026 |

| Analgesics Used (tablets) | 5.46 | 7.55 | p = 0.349 |

Propiedades

Número CAS |

127931-16-2 |

|---|---|

Fórmula molecular |

C24H28N2O3 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |

Clave InChI |

HRRBJVNMSRJFHQ-FQEVSTJZSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

SMILES isomérico |

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |

SMILES canónico |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.